molecular formula C9H10N2O4 B13168530 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone

Cat. No.: B13168530
M. Wt: 210.19 g/mol
InChI Key: KDEMSQKQVHAGFZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring bearing a methoxy (-OCH₃) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position. The ethanone moiety is functionalized with an amino (-NH₂) group at the α-carbon (Figure 1). Its hydrochloride salt (CAS: 877395-19-2) is commonly synthesized via multistep reactions, including Ugi reactions, palladium-catalyzed reductions, and HATU-mediated couplings, yielding high-purity products (>95%) .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-amino-1-(4-methoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5,10H2,1H3

InChI Key

KDEMSQKQVHAGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzaldehyde and glycine.

    Reaction: The aldehyde group of 4-methoxy-3-nitrobenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-Amino-1-(4-amino-3-methoxyphenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-aminoacetophenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

Electron-Withdrawing vs. Methoxy (-OCH₃) and hydroxyl (-OH) groups (e.g., ) donate electron density, increasing solubility but possibly reducing metabolic stability.

Antimalarial Potency: Compound 17 in (dual fluoro substitutions) exhibits exceptional potency (IC₅₀ = 10 nM), likely due to enhanced hydrophobic interactions with parasite targets . The absence of biological data for 2-amino-1-(4-methoxy-3-nitrophenyl)ethanone suggests its role as a synthetic precursor rather than a direct therapeutic agent.

Lipid-Lowering Activity :

  • Hydroxyl-substituted derivatives (e.g., ) show modulated lipid-lowering effects, with esterification improving activity. Methoxy and nitro groups in the target compound may offer better stability than hydroxyl groups.

Yield and Purity :

  • The target compound is isolated in high purity (>95%) using column chromatography (PE/EA = 10:1) .
  • Fluorinated analogues (e.g., ) show lower yields (~60%) due to steric and electronic challenges.

Biological Activity

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone, with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 194.19 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its unique chemical properties and reactivity. The presence of these functional groups allows for various chemical transformations and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The methoxy group (–OCH₃) acts as an electron-donating group, while the nitro group (–NO₂) serves as an electron-withdrawing group. This combination can influence the compound's interactions with biological targets such as enzymes or receptors, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties . Research suggests that it may act against various bacterial strains, although specific mechanisms of action remain to be fully elucidated. The compound's ability to interact with microbial enzymes or cellular components could be a key factor in its efficacy against pathogens.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have not been extensively studied; however, compounds with similar structures have shown promise in cancer research. For instance, derivatives with similar functional groups have exhibited significant cytotoxicity against various cancer cell lines, including those from leukemia and breast cancer . Investigating the potential anticancer activity of this compound could reveal its applicability in cancer therapeutics.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its interaction with specific enzymes or receptors may influence metabolic pathways crucial for cellular function. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
1-(4-Methyl-3-nitrophenyl)ethanoneMethyl group instead of methoxyDifferent reactivity due to the lack of methoxy group
1-(4-Hydroxy-3-nitrophenyl)ethanoneHydroxy group instead of methoxyExhibits different solubility and reactivity
1-(3-Nitrophenyl)ethanoneLacks both methoxy and hydroxy groupsDifferent applications in organic synthesis

This table highlights how variations in functional groups can lead to significant differences in biological activity and potential applications in pharmaceuticals and materials science.

Case Studies and Research Findings

Recent research has begun to explore the biological activity of this compound more thoroughly. For instance, studies have indicated that compounds with similar nitro-substituted aromatic rings often exhibit notable antibacterial and antifungal activities. The ongoing investigation into this compound's interactions within biological systems is crucial for determining its therapeutic potential.

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